molecular formula C24H31N3O2 B5730472 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide

Cat. No. B5730472
M. Wt: 393.5 g/mol
InChI Key: NRANTCDUEWIGTO-UHFFFAOYSA-N
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Description

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide, also known as ACPA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ACPA is a piperazine derivative that has shown promising results in preclinical studies as an analgesic, anti-inflammatory, and anxiolytic agent.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide is not fully understood, but it is believed to act on the endocannabinoid system. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide is a selective agonist of the cannabinoid receptor type 1 (CB1), which is involved in pain modulation, inflammation, and anxiety. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide has also been shown to inhibit the uptake of the endocannabinoid anandamide, which further enhances its analgesic and anxiolytic effects.
Biochemical and Physiological Effects
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide has also been shown to increase the levels of the endocannabinoid anandamide in the brain, which is involved in pain modulation and anxiety. Additionally, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide has several advantages for lab experiments. It is a selective agonist of CB1, which allows for specific targeting of the endocannabinoid system. It has also been shown to have low toxicity in animal models. However, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide has limitations in terms of solubility and stability, which can affect its effectiveness in experiments. Additionally, the exact mechanism of action of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide is not fully understood, which can complicate its use in experiments.

Future Directions

There are several future directions for the study of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in pain management, inflammation, and anxiety disorders. Another direction is to explore the effects of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide on other systems in the body, such as the immune system and the cardiovascular system. Additionally, the development of more stable and soluble derivatives of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide could improve its effectiveness in experiments.

Synthesis Methods

The synthesis of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide involves the reaction of 4-acetylphenylhydrazine with 2,6-diethylphenylacetyl chloride in the presence of piperazine. The reaction yields 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide as a white crystalline solid with a melting point of 181-183°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including pain management, inflammation, and anxiety disorders. 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide has shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide has shown anxiolytic effects in animal models of anxiety disorders.

properties

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-4-19-7-6-8-20(5-2)24(19)25-23(29)17-26-13-15-27(16-14-26)22-11-9-21(10-12-22)18(3)28/h6-12H,4-5,13-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRANTCDUEWIGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide

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